molecular formula C10H16N2S B2993894 1-[1-(Thiophen-3-yl)ethyl]piperazine CAS No. 521913-92-8

1-[1-(Thiophen-3-yl)ethyl]piperazine

Cat. No. B2993894
CAS RN: 521913-92-8
M. Wt: 196.31
InChI Key: HOEYHUPGLXCVAK-UHFFFAOYSA-N
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Description

“1-[1-(Thiophen-3-yl)ethyl]piperazine” is a chemical compound with the formula C10H16N2S . It has a molecular weight of 196.31 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a thiophene ring, a five-membered ring containing one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Insecticide Development

The compound 1-[1-(Thiophen-3-yl)ethyl]piperazine and its derivatives have been explored for potential use in developing novel insecticides. For instance, derivatives based on a similar compound, 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), have shown promise as insecticides with a novel mode of action, exhibiting growth-inhibiting and larvicidal activities against certain pests (Cai et al., 2010).

Antidepressant and Antianxiety Applications

Some derivatives of this compound have been studied for their antidepressant and antianxiety properties. For example, certain novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant activity in this regard, as indicated by behavioral tests in animal models (Kumar et al., 2017).

Antibacterial and Antifungal Agents

The synthesis of certain piperazine derivatives has led to compounds with noteworthy antibacterial and antifungal activities. Such activities were observed in compounds like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were compared against standard drugs (Rajkumar et al., 2014).

Potential in Cancer Treatment

Piperazine derivatives have also been evaluated for their anticancer properties. For instance, certain compounds with a piperazine substituent showed significant inhibitory activity against various cancer cell lines, suggesting a potential role in cancer treatment (Turov, 2020).

Development of Radiotracers

The use of this compound derivatives in the development of radiotracers for positron emission tomography (PET) has been researched. Compounds such as [18F]p-MPPF have been studied to understand serotonergic neurotransmission in various animal models and human data (Plenevaux et al., 2000).

Dopamine Receptor Interaction

Substituted 1-[1-(Thiophen-3-yl)ethyl]piperazines have been tested for their affinity to dopamine receptors, indicating potential applications in neurological research and drug development (Van Der Zee & Hespe, 1985).

Safety and Hazards

The safety and hazards of “1-[1-(Thiophen-3-yl)ethyl]piperazine” are not explicitly mentioned in the search results .

Future Directions

The future directions for “1-[1-(Thiophen-3-yl)ethyl]piperazine” and similar compounds could involve further exploration of their synthesis methods and potential biological activities . Thiophene-based analogs are of interest to many scientists due to their potential as biologically active compounds .

properties

IUPAC Name

1-(1-thiophen-3-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-9(10-2-7-13-8-10)12-5-3-11-4-6-12/h2,7-9,11H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEYHUPGLXCVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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